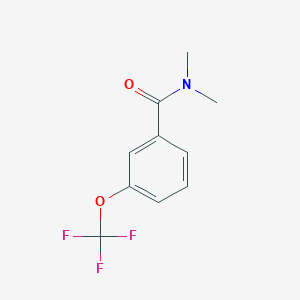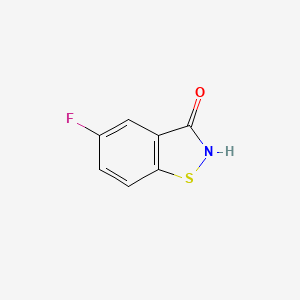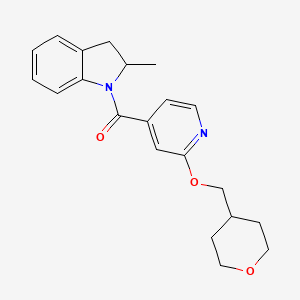
N,N-Dimethyl-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Dimethyl-3-(trifluoromethoxy)benzamide” is a chemical compound with the molecular formula C10H10F3NO . It has a molecular weight of 217.19 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of N,N-dialkylbenzamides with sulfur tetrafluoride, yielding dialkyl-α,α-difluorobenzylamines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a trifluoromethyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of “this compound” is the reaction of N,N-dialkylbenzamides with sulfur tetrafluoride .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 223 °C and a density of 1.255 g/mL at 25 °C . The refractive index n20/D is 1.479 .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
- The synthesis of novel benzamide derivatives, including N,N-dimethyl-3-(trifluoromethoxy)benzamide, has been a focus in chemical research. These compounds are often evaluated for their biological activities, such as inhibitory effects on nitric oxide production in microglia cells or other cellular processes. For example, certain benzamide derivatives have shown significant activity in inhibiting nitric oxide production, suggesting potential therapeutic applications in conditions where nitric oxide plays a role (Kim et al., 2009).
Antimicrobial and Antioxidant Properties
- Research has been conducted on benzamide compounds, including dimethyl trifluoromethoxy benzamide variants, to explore their antimicrobial and antioxidant properties. These studies have involved the synthesis of various benzamide derivatives and testing their effectiveness against microbial organisms. Some compounds have exhibited promising antimicrobial activity, which can lead to the development of new antibiotics or antimicrobial agents (Sindhe et al., 2016).
Cancer Research and Mitosis Inhibition
- This compound and its derivatives have also been studied in the context of cancer research. Some benzamide compounds have been identified as inhibitors of mitosis in cancer cells, making them potential candidates for anti-cancer therapies. These studies focus on how these compounds interfere with the process of cell division, which is a critical aspect of cancer growth and proliferation (Merlin et al., 1987).
Development of Anti-Tubercular Agents
- Another area of research involving benzamide derivatives, including this compound, is the development of anti-tubercular agents. Compounds in this class have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Some of these compounds have shown significant activity, indicating potential as new treatments for this infectious disease (Nimbalkar et al., 2018).
Safety and Hazards
“N,N-Dimethyl-3-(trifluoromethoxy)benzamide” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed and suspected of causing genetic defects . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
N,N-dimethyl-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)9(15)7-4-3-5-8(6-7)16-10(11,12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNZPVDPGBRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)
![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)
![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)
![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)
![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)



